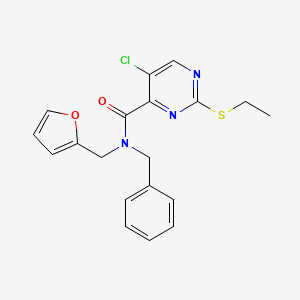![molecular formula C20H24N2O2 B11416555 2-(methoxymethyl)-1-[4-(4-methylphenoxy)butyl]-1H-benzimidazole CAS No. 853752-95-1](/img/structure/B11416555.png)
2-(methoxymethyl)-1-[4-(4-methylphenoxy)butyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(methoxymethyl)-1-[4-(4-methylphenoxy)butyl]-1H-benzimidazole is a complex organic compound with a benzimidazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methoxymethyl)-1-[4-(4-methylphenoxy)butyl]-1H-benzimidazole typically involves multi-step organic reactions. The process often starts with the preparation of the benzimidazole core, followed by the introduction of the methoxymethyl and 4-(4-methylphenoxy)butyl groups. Common reagents used in these reactions include methanol, methyl iodide, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also crucial in industrial settings to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-(methoxymethyl)-1-[4-(4-methylphenoxy)butyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction may produce more saturated compounds.
Scientific Research Applications
2-(methoxymethyl)-1-[4-(4-methylphenoxy)butyl]-1H-benzimidazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 2-(methoxymethyl)-1-[4-(4-methylphenoxy)butyl]-1H-benzimidazole exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(methoxymethyl)-1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazole
- 2-(ethoxymethyl)-1-[4-(4-methylphenoxy)butyl]-1H-benzimidazole
- 2-(methoxymethyl)-1-[4-(4-methylphenoxy)propyl]-1H-benzimidazole
Uniqueness
2-(methoxymethyl)-1-[4-(4-methylphenoxy)butyl]-1H-benzimidazole is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. These unique features make it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
853752-95-1 |
|---|---|
Molecular Formula |
C20H24N2O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-(methoxymethyl)-1-[4-(4-methylphenoxy)butyl]benzimidazole |
InChI |
InChI=1S/C20H24N2O2/c1-16-9-11-17(12-10-16)24-14-6-5-13-22-19-8-4-3-7-18(19)21-20(22)15-23-2/h3-4,7-12H,5-6,13-15H2,1-2H3 |
InChI Key |
DKHWSHIVNACOLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-{[(2-Chloro-4,5-difluorophenyl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11416481.png)
![5-chloro-2-(ethylsulfanyl)-N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyrimidine-4-carboxamide](/img/structure/B11416488.png)
![N-(4-chloro-2-fluorophenyl)-2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B11416496.png)

![3-(4-benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-phenylpropyl)propanamide](/img/structure/B11416508.png)
![N,4-dimethyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzenesulfonamide](/img/structure/B11416513.png)
![4-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one](/img/structure/B11416518.png)
![Methyl 3-acetyl-8-methyl-1-(3-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate](/img/structure/B11416528.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(2-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11416532.png)
![3-hydroxy-7-(4-methoxyphenyl)-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11416539.png)
![Ethyl 2-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B11416545.png)
![1-(4-fluorophenyl)-4-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11416547.png)
![4-({1-[3-(Carboxymethyl)adamantan-1-YL]-5-chloro-6-oxo-1,6-dihydropyridazin-4-YL}amino)benzoic acid](/img/structure/B11416554.png)
